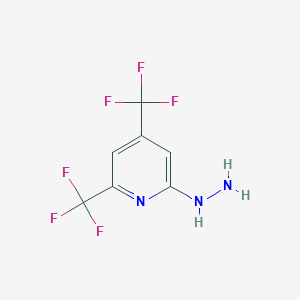

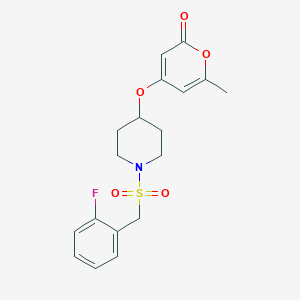

![molecular formula C21H17FN4O2S3 B3006643 N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941874-49-3](/img/structure/B3006643.png)

N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a novel molecule that appears to be related to a family of bioactive molecules with potential anticancer properties. Research has been conducted on similar compounds, such as those belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which have shown high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . Additionally, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and found to be potently cytotoxic in vitro in certain human breast cancer cell lines . These findings suggest that the compound may also possess significant antitumor activity.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation, followed by acetylation and further reactions with heterocyclic derivatives . Another approach includes the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides to form fluorinated benzothiazoles . These methods could potentially be adapted to synthesize the compound of interest, considering its structural similarities to the molecules described in these studies.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction . These studies provide insights into the crystalline structure, intermolecular contacts, and molecular surface contours. Theoretical computations using density functional theory (DFT) can also predict the electrophilic or nucleophilic nature of these molecules .

Chemical Reactions Analysis

The compound's potential to interact with DNA bases has been explored through electrophilicity-based charge transfer (ECT) methods, indicating that it could act as an electron acceptor with adenine and as an electron donor with other DNA bases like cytosine, guanine, and thymine . This suggests that the compound may interact with DNA in a way that could influence its antitumor activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, revealing their thermodynamic properties at different temperatures and the relationships between these properties and temperature . The stability of the molecules, arising from hyperconjugative interactions and charge delocalization, has been analyzed using natural bond orbital (NBO) analysis . These properties are crucial for understanding the behavior of the compound under physiological conditions and its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation for Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This indicates the potential of fluorophenyl-thiazol acetamide derivatives in developing anti-inflammatory drugs Sunder & Maleraju, 2013.

Antitumor Activity of Benzothiazole Derivatives

Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated their antitumor activity against approximately 60 human tumor cell lines. This study underscores the significance of benzothiazole derivatives in cancer research, demonstrating considerable anticancer activity in some cases Yurttaş et al., 2015.

Antimicrobial Activity of Thiazole Derivatives

A study by Lu, Zhou, Wang, and Jin (2020) designed and synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising in vitro antibacterial activities. This research highlights the potential of thiazole-based compounds in addressing antimicrobial resistance Lu et al., 2020.

Synthesis and Pharmacological Evaluation

Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents, including derivatives of N-(4-fluorophenyl)acetamide. Their research provides insight into the development of new therapeutic agents with potential antipsychotic properties Wise et al., 1987.

Propiedades

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S3/c1-12-2-7-16-17(8-12)31-20(25-16)26-18(27)9-15-10-29-21(24-15)30-11-19(28)23-14-5-3-13(22)4-6-14/h2-8,10H,9,11H2,1H3,(H,23,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZFTIJNFHAKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

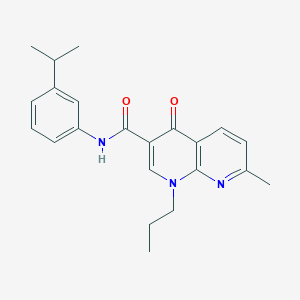

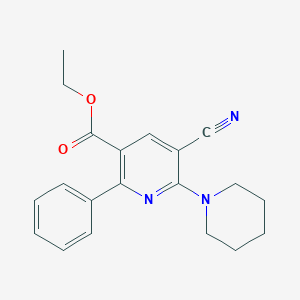

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)

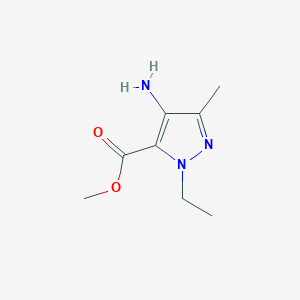

![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)

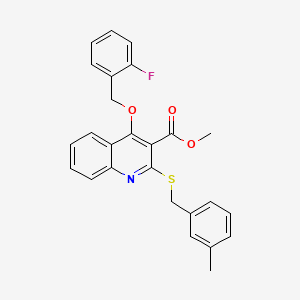

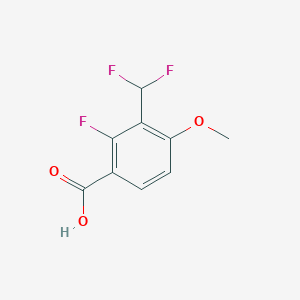

![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)